Cas no 85366-66-1 (3-Bromo-4-(trifluoromethoxy)benzaldehyde)
85366-66-1 structure
Product Name:3-Bromo-4-(trifluoromethoxy)benzaldehyde
CAS No:85366-66-1
MF:C8H4BrF3O2
MW:269.015372276306
MDL:MFCD08458004
CID:891711
PubChem ID:13150416
Update Time:2024-10-26
3-Bromo-4-(trifluoromethoxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-4-(trifluoromethoxy)benzaldehyde
- 3-bromo-4-trifluoromethoxybenzaldehyde
- CL8996
- Benzaldehyde, 3-bromo-4-(trifluoromethoxy)-
- 3-Bromo-4-trifluoromethoxy-benzaldehyde
- OCIAOFZMQWTYNX-UHFFFAOYSA-N
- SBB065192
- 3bromo-4-trifluoromethoxybenzaldehyde
- 3-bromo-4-trifluoromethoxy benzaldehyde
- AK136542
- X2711
- 3-bromanyl-4-(trifluoromethyloxy)benzaldehyde
- A841305
- 3-Bromo-4-(trifluoromethoxy)benzaldehyde (ACI)
- AKOS015853141
- DTXSID50522348
- MFCD08458004
- PS-7290
- EN300-176784
- SCHEMBL670456
- 85366-66-1
- Z1269220640
- CS-0040708
-
- MDL: MFCD08458004
- Inchi: 1S/C8H4BrF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H
- InChI Key: OCIAOFZMQWTYNX-UHFFFAOYSA-N
- SMILES: O=CC1C=C(Br)C(OC(F)(F)F)=CC=1
Computed Properties
- Exact Mass: 267.93500
- Monoisotopic Mass: 267.93468g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- XLogP3: 3.3
Experimental Properties
- Density: 1.706
- Boiling Point: 246.201°C at 760 mmHg
- Flash Point: 102.699°C
- Refractive Index: 1.519
- PSA: 26.30000
- LogP: 3.16020
3-Bromo-4-(trifluoromethoxy)benzaldehyde Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
3-Bromo-4-(trifluoromethoxy)benzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
3-Bromo-4-(trifluoromethoxy)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 214361-1g |
3-Bromo-4-(Trifluoromethoxy)benzaldehyde |
85366-66-1 | 95% | 1g |
£55.00 | 2022-03-01 | |
| Fluorochem | 214361-5g |
3-Bromo-4-(Trifluoromethoxy)benzaldehyde |
85366-66-1 | 95% | 5g |
£172.00 | 2022-03-01 | |
| Fluorochem | 214361-25g |
3-Bromo-4-(Trifluoromethoxy)benzaldehyde |
85366-66-1 | 95% | 25g |
£629.00 | 2022-03-01 | |
| TRC | B678628-50mg |
3-Bromo-4-(trifluoromethoxy)benzaldehyde |
85366-66-1 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B678628-100mg |
3-Bromo-4-(trifluoromethoxy)benzaldehyde |
85366-66-1 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B678628-500mg |
3-Bromo-4-(trifluoromethoxy)benzaldehyde |
85366-66-1 | 500mg |
$ 95.00 | 2022-06-06 | ||
| Apollo Scientific | PC1105-1g |
3-Bromo-4-(trifluoromethoxy)benzaldehyde |
85366-66-1 | 97% | 1g |
£15.00 | 2025-02-19 | |
| Apollo Scientific | PC1105-5g |
3-Bromo-4-(trifluoromethoxy)benzaldehyde |
85366-66-1 | 97% | 5g |
£61.00 | 2025-02-19 | |
| Apollo Scientific | PC1105-25g |
3-Bromo-4-(trifluoromethoxy)benzaldehyde |
85366-66-1 | 97% | 25g |
£31.00 | 2023-09-01 | |
| abcr | AB228715-1 g |
3-Bromo-4-(trifluoromethoxy)benzaldehyde, 97%; . |
85366-66-1 | 97% | 1g |
€123.60 | 2023-04-27 |
3-Bromo-4-(trifluoromethoxy)benzaldehyde Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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